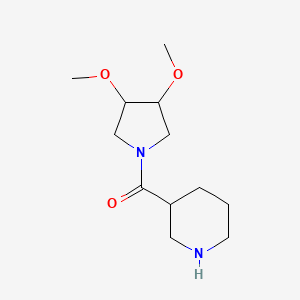
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone
説明
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interaction with various receptors and its therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine and piperidine moiety, which are known for their ability to interact with neurotransmitter systems. The presence of methoxy groups enhances solubility and bioavailability, making it a favorable candidate for pharmacological studies.
Interaction with Receptors
Research indicates that compounds with similar structures exhibit significant activity at histamine H3 and sigma-1 receptors. The piperidine moiety is critical for binding interactions, as evidenced by studies showing that modifications to this group can affect receptor affinity and selectivity:
- Histamine H3 Receptor : Compounds related to this compound have demonstrated potent inhibition at the H3 receptor, with Ki values ranging from 2.7 nM to 31 nM depending on structural variations .
- Sigma-1 Receptor : Similar derivatives have shown dual activity at sigma receptors, with Ki values as low as 3.3 nM, indicating a strong potential for therapeutic applications in pain management and neurological disorders .
Antinociceptive Effects
A study focused on piperidine derivatives reported promising antinociceptive effects in vivo. The dual-targeting nature of these compounds suggests they may be effective in treating both nociceptive and neuropathic pain .
Antimalarial Activity
Another relevant study evaluated the biological activity of piperidine-based compounds against Plasmodium falciparum, the causative agent of malaria. While this compound was not specifically tested, related compounds showed significant antimalarial activity with EC50 values around 3 μM, indicating potential for further development in antimalarial therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity:
| Compound Structure | Ki (nM) at H3R | Ki (nM) at σ1R | Activity Type |
|---|---|---|---|
| Compound A | 6.2 | 4.5 | Dual-targeting |
| Compound B | 10.3 | 18 | Selective H3R |
| Compound C | 31 | 2958 | Selective for H3R |
These findings suggest that modifications to the piperidine ring can significantly alter receptor binding affinities and selectivity profiles.
特性
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-4-3-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSHJMUFYQRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















